molecular formula C44H53FN7O8P B12394620 N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B12394620
M. Wt: 857.9 g/mol
InChI Key: VRYMRGCKBRUVPH-MBQPZDDKSA-N
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Description

N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxyphenyl, cyanoethoxy, and fluorooxolan. Its unique configuration makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, including bis(4-methoxyphenyl)phenylmethanol, cyanoethanol, and fluorooxolane derivatives.

    Reaction Conditions: The reaction typically involves the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. The temperature and pressure conditions are carefully controlled to ensure optimal yields.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as hydroxide or amine groups.

    Major Products:

Scientific Research Applications

N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of viral infections and inflammatory diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes or receptors involved in key biological pathways, modulating their activity.

    Pathways: It affects pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide can be compared with other similar compounds:

    Similar Compounds: Compounds such as N-[9-[(2R,3R,4R,5R)-5-[(bis(4-methoxyphenyl)(phenyl)methoxy)methyl]-3-(2-cyanoethoxy)-4-hydroxyoxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]-2-methylpropanamide share structural similarities.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C44H53FN7O8P

Molecular Weight

857.9 g/mol

IUPAC Name

N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C44H53FN7O8P/c1-27(2)40(53)49-43-48-39-37(41(54)50-43)47-26-51(39)42-38(60-61(58-24-12-23-46)52(28(3)4)29(5)6)36(45)35(59-42)25-57-44(30-13-10-9-11-14-30,31-15-19-33(55-7)20-16-31)32-17-21-34(56-8)22-18-32/h9-11,13-22,26-29,35-36,38,42H,12,24-25H2,1-8H3,(H2,48,49,50,53,54)/t35-,36?,38+,42-,61?/m1/s1

InChI Key

VRYMRGCKBRUVPH-MBQPZDDKSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

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